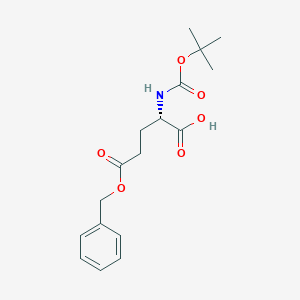

Boc-Glu(OBzl)-OH

Vue d'ensemble

Description

Applications De Recherche Scientifique

L'acide Boc-Glu(OBzl)-OH est largement utilisé en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, on peut citer :

Synthèse peptidique : Utilisé comme bloc de construction dans la synthèse de peptides et de protéines.

Inhibiteurs enzymatiques : Utilisé dans la synthèse d'inhibiteurs peptidiques pour des enzymes telles que les caspases humaines et la protéase 3C du rhinovirus humain.

Développement de médicaments : Employé dans le développement de nouveaux produits pharmaceutiques et agents thérapeutiques.

Mécanisme d'action

Le mécanisme d'action de l'acide this compound implique principalement son rôle d'acide aminé protégé dans la synthèse peptidique. Le groupe Boc protège le groupe amino des réactions indésirables, tandis que l'ester benzyle protège le groupe carboxyle de la chaîne latérale. Ces groupes protecteurs peuvent être éliminés sélectivement dans des conditions spécifiques, ce qui permet l'assemblage progressif des peptides .

Mécanisme D'action

Target of Action

Boc-Glu(OBzl)-OH is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter in the brain, and it plays a crucial role in cognitive functions. Therefore, the primary targets of this compound are likely to be the glutamate receptors in the brain.

Mode of Action

As a glutamic acid derivative, this compound may interact with its targets by mimicking the action of glutamic acid. It may bind to the glutamate receptors, influencing the secretion of anabolic hormones, and supply of fuel during exercise .

Biochemical Pathways

Given its role as an ergogenic supplement, it may influence several pathways related to energy production and utilization, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential influence on various biochemical pathways. It may enhance physical performance, mental acuity during stress-related tasks, and protect against exercise-induced muscle damage .

Analyse Biochimique

Biochemical Properties

Boc-Glu(OBzl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as an N-terminal protected amino acid in SPPS to introduce glutamate residues into peptides. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is a substrate for vitamin K-dependent carboxylation, which is essential for the post-translational modification of certain proteins . Additionally, this compound is involved in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus 3C protease, demonstrating its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes due to its role in peptide synthesis. The peptides synthesized using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptide-based inhibitors synthesized with this compound can modulate the activity of caspases, which are crucial for apoptosis and inflammation . This modulation can lead to changes in cell survival, proliferation, and immune responses. Additionally, the compound’s involvement in the synthesis of peptides that inhibit human rhinovirus 3C protease highlights its potential impact on viral replication and host cell interactions .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into peptides during SPPS. The compound’s benzyl ester group provides protection to the glutamate residue, preventing unwanted side reactions during peptide synthesis. Once the peptide synthesis is complete, the protecting group can be removed to yield the desired peptide. This compound’s role as a substrate for vitamin K-dependent carboxylation further illustrates its involvement in post-translational modifications, which are critical for the biological activity of many proteins . Additionally, the synthesized peptides can inhibit enzymes like caspases and human rhinovirus 3C protease by binding to their active sites, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of this compound can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound retains its activity for several years when stored under optimal conditions . Any degradation products formed over time may impact the quality and yield of the synthesized peptides.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is generally well-tolerated at low to moderate doses, with minimal adverse effects . At high doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. The threshold for these toxic effects can vary depending on the animal model and the route of administration. It is essential to carefully monitor the dosage and administration of this compound in animal studies to avoid any adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in peptide synthesis. The compound interacts with enzymes such as vitamin K-dependent carboxylase, which catalyzes the carboxylation of glutamate residues in proteins . This post-translational modification is crucial for the biological activity of many proteins, including those involved in blood clotting and bone metabolism. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes like caspases and human rhinovirus 3C protease .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, depending on the presence of targeting signals . These signals can include specific amino acid sequences or modifications that facilitate the transport of this compound to its intended location. The subcellular localization of this compound can influence its activity and function, particularly in the context of peptide synthesis and enzyme inhibition.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'acide Boc-Glu(OBzl)-OH est synthétisé par estérification de l'acide L-glutamique. Le processus implique la protection du groupe amino avec un groupe tert-butoxycarbonyle (Boc) et l'estérification du groupe carboxyle de la chaîne latérale avec un groupe benzyle (OBzl). La réaction utilise généralement la dicyclohexylcarbodiimide (DCC) comme agent de couplage et la 4-diméthylaminopyridine (DMAP) comme catalyseur .

Méthodes de production industrielle

Dans les milieux industriels, la production d'acide this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés capables de gérer de grandes quantités de réactifs et de solvants, assurant un rendement élevé et une pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'acide Boc-Glu(OBzl)-OH subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : La liaison ester peut être hydrolysée en milieu acide ou basique pour donner l'acide carboxylique correspondant.

Réactifs et conditions courantes

Hydrolyse : L'hydroxyde de sodium (NaOH) ou l'acide chlorhydrique (HCl) peuvent être utilisés pour l'hydrolyse.

Déprotection : Acide trifluoroacétique (TFA) pour éliminer le groupe Boc et palladium sur carbone (Pd/C) avec du gaz hydrogène pour cliver l'ester benzyle.

Principaux produits formés

Hydrolyse : Acide L-glutamique et alcool benzylique.

Déprotection : Acide L-glutamique après élimination des groupes Boc et benzyle.

Comparaison Avec Des Composés Similaires

Composés similaires

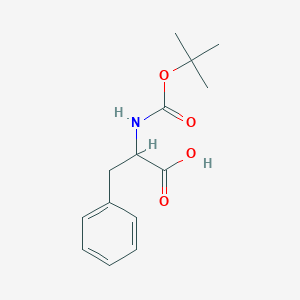

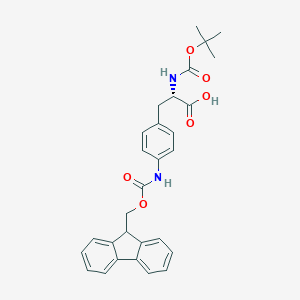

Boc-Glu-OtBu : Un autre dérivé de l'acide glutamique avec un ester tert-butyle au lieu d'un ester benzyle.

Fmoc-Glu(OtBu)-OH : Un dérivé avec un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc) au lieu de Boc.

Unicité

L'acide Boc-Glu(OBzl)-OH est unique en raison de sa combinaison spécifique de groupes protecteurs, qui assurent la stabilité et la sélectivité pendant la synthèse peptidique. L'ester benzyle offre un profil de réactivité différent par rapport aux autres esters, ce qui le rend adapté à des applications de synthèse spécifiques .

Propriétés

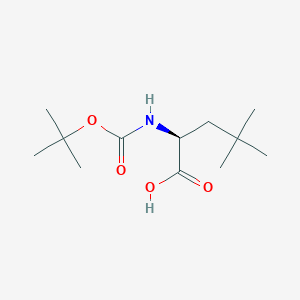

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDUMMXHVCMISJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883495 | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13574-13-5 | |

| Record name | 5-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13574-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-((1,1-dimethylethoxy)carbonyl)-, 5-(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

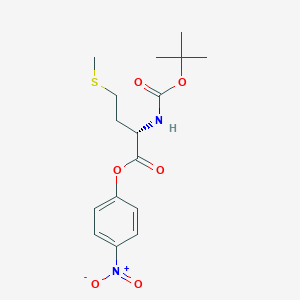

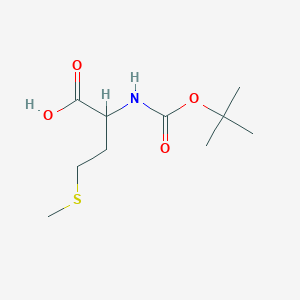

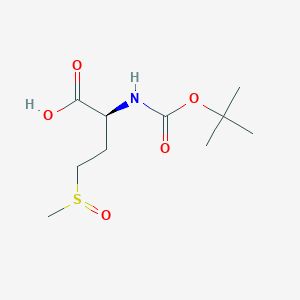

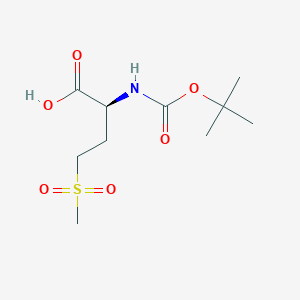

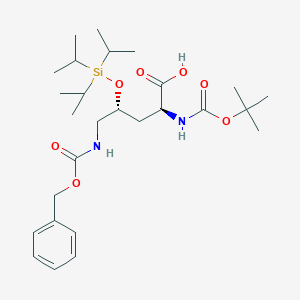

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)